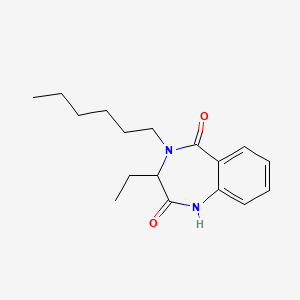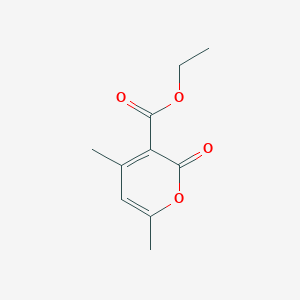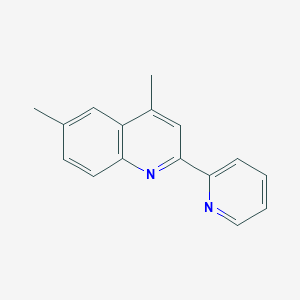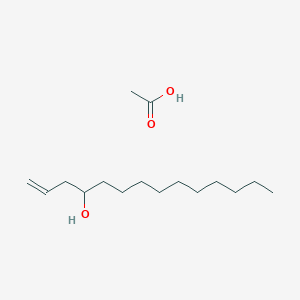
Triethoxysilyl 2,4-dinitrophenylaminosilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethoxysilyl 2,4-dinitrophenylaminosilane is an organic-inorganic hybrid compound that combines the properties of both organic and inorganic materials. This compound is known for its unique chemical structure, which includes a triethoxysilyl group and a 2,4-dinitrophenylamino group. It is used in various scientific and industrial applications due to its ability to form strong chemical bonds with both organic and inorganic substrates .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxysilyl 2,4-dinitrophenylaminosilane typically involves the reaction of 2,4-dinitrophenylamine with a triethoxysilane derivative. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions. The process involves the formation of a covalent bond between the silicon atom of the triethoxysilane group and the nitrogen atom of the 2,4-dinitrophenylamino group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The final product is then purified using techniques such as distillation or chromatography to remove any impurities .
化学反应分析
Types of Reactions
Triethoxysilyl 2,4-dinitrophenylaminosilane undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, resulting in the formation of a three-dimensional network.
Substitution: The 2,4-dinitrophenylamino group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions are commonly used as reagents for hydrolysis reactions.
Condensation: Acidic or basic catalysts are often used to promote the condensation of silanol groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions involving the 2,4-dinitrophenylamino group.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds and three-dimensional networks.
Substitution: Formation of substituted 2,4-dinitrophenylamino derivatives.
科学研究应用
Triethoxysilyl 2,4-dinitrophenylaminosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties
作用机制
The mechanism of action of Triethoxysilyl 2,4-dinitrophenylaminosilane involves the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group can undergo hydrolysis and condensation reactions to form a stable siloxane network, while the 2,4-dinitrophenylamino group can participate in various substitution reactions. These chemical interactions enable the compound to modify surfaces and create hybrid materials with unique properties .
相似化合物的比较
Similar Compounds
Triethoxysilane: An organosilicon compound used in hydrosilylation reactions and known for its ability to form strong bonds with silica surfaces.
3-(Triethoxysilyl)propylsuccinicanhydride: A compound used in the synthesis of hydrophobic coatings and known for its ability to form siloxane networks.
Uniqueness
Triethoxysilyl 2,4-dinitrophenylaminosilane is unique due to the presence of both triethoxysilyl and 2,4-dinitrophenylamino groups in its structure. This combination allows it to participate in a wide range of chemical reactions and form strong bonds with both organic and inorganic substrates. Its ability to create hybrid materials with unique properties makes it valuable in various scientific and industrial applications .
属性
CAS 编号 |
184770-32-9 |
|---|---|
分子式 |
C12H19N3O7Si2 |
分子量 |
373.47 g/mol |
InChI |
InChI=1S/C12H19N3O7Si2/c1-4-20-24(21-5-2,22-6-3)23-13-11-8-7-10(14(16)17)9-12(11)15(18)19/h7-9,13H,4-6H2,1-3H3 |
InChI 键 |
VUMGMVRWMGEXGM-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](OCC)(OCC)[Si]NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one](/img/structure/B14251072.png)
![9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl-](/img/structure/B14251076.png)


![3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic Acid](/img/structure/B14251089.png)
![L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI)](/img/structure/B14251102.png)


![N-Butyl-N'-[3-(dipropylamino)phenyl]urea](/img/structure/B14251114.png)

![8-oxa-5-thia-3-azatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),3,7(11),9,12,14-heptaene](/img/structure/B14251132.png)
![Tert-butyl[(2,7-dimethylocta-2,6-dien-1-YL)oxy]diphenylsilane](/img/structure/B14251142.png)
![(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14251145.png)

